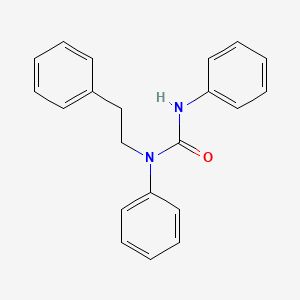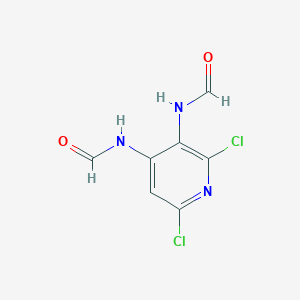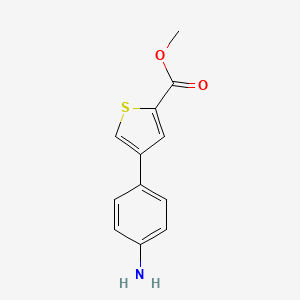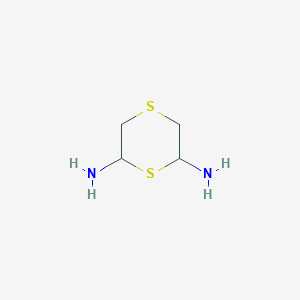![molecular formula C12H18N5O4P B12529421 ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-35-1](/img/structure/B12529421.png)
({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutylamino group attached to a purine base, linked through an ethoxy group to a phosphonic acid moiety. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclobutylamino Group: This step involves the substitution of a suitable leaving group on the purine base with a cyclobutylamine.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Formation of the Phosphonic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the purine base or the phosphonic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for investigating cellular processes and molecular interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may act as an antiviral or anticancer agent by interfering with DNA or RNA synthesis.
Industry
In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in polymer synthesis and other industrial applications.
Mécanisme D'action
The mechanism of action of ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. In the case of nucleic acids, it can intercalate between base pairs, disrupting the normal structure and function of DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adefovir: Adefovir is a similar compound with a phosphonic acid moiety and a purine base. It is used as an antiviral agent.
Tenofovir: Tenofovir also contains a phosphonic acid group and is used in the treatment of viral infections.
Entecavir: Entecavir is another antiviral compound with structural similarities to ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid.
Uniqueness
What sets this compound apart is its unique cyclobutylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Propriétés
Numéro CAS |
653584-35-1 |
|---|---|
Formule moléculaire |
C12H18N5O4P |
Poids moléculaire |
327.28 g/mol |
Nom IUPAC |
2-[6-(cyclobutylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C12H18N5O4P/c18-22(19,20)8-21-5-4-17-7-15-10-11(13-6-14-12(10)17)16-9-2-1-3-9/h6-7,9H,1-5,8H2,(H,13,14,16)(H2,18,19,20) |
Clé InChI |
AAIBAWBEYRTVFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2=C3C(=NC=N2)N(C=N3)CCOCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)

![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)





![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)

